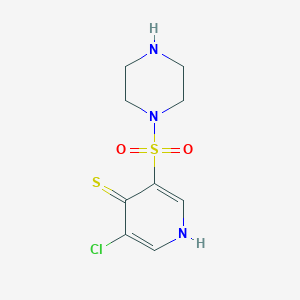
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol typically involves the nucleophilic substitution of a chlorinated pyridine derivative with a piperazine derivative. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base and a suitable solvent, as mentioned earlier.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield a sulfonic acid derivative, while substitution of the chlorine atom could result in various substituted pyridine derivatives .
Scientific Research Applications
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential as enzyme inhibitors or receptor modulators.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,4,5,6-tetrafluoropyridine: Another chlorinated pyridine derivative with different substituents.
3-(Piperazin-1-ylsulfonyl)pyridine: Lacks the chlorine atom but has similar structural features.
5-Chloro-1H-indole-2-sulfonylpiperazine: Contains an indole ring instead of a pyridine ring
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C9H12ClN3O2S2 |
|---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
3-chloro-5-piperazin-1-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H12ClN3O2S2/c10-7-5-12-6-8(9(7)16)17(14,15)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,12,16) |
InChI Key |
OEMNCSJPSSEGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


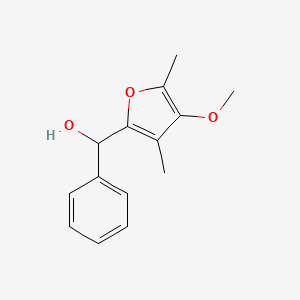
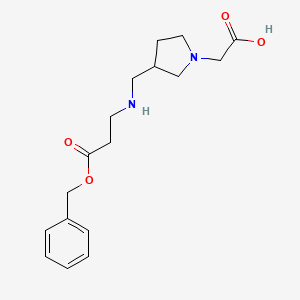
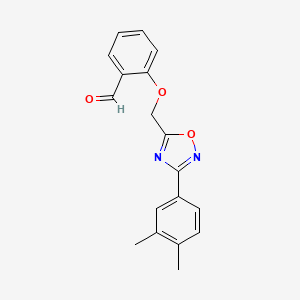

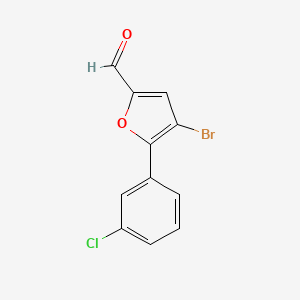
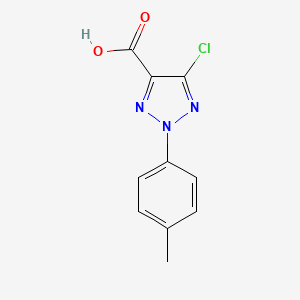




![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)

![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)

